6-(3,4-Dichlorophenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine
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Overview
Description
6-(3,4-Dichlorophenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antiviral, and antibacterial properties . This compound features a quinazoline core fused with a benzene ring and substituted with a 3,4-dichlorophenyl group, making it a valuable scaffold in medicinal chemistry.
Mechanism of Action
Target of Action
Quinazolinone derivatives, a class to which this compound belongs, have been reported to exhibit broad-spectrum antimicrobial activity . They have been found to inhibit biofilm formation in Pseudomonas aeruginosa , suggesting that they may target the quorum sensing system of this bacterium.
Mode of Action
It is known that quinazolinone derivatives can inhibit biofilm formation in pseudomonas aeruginosa at sub-minimum inhibitory concentrations . This suggests that these compounds may interact with the quorum sensing system of the bacterium, disrupting its ability to form biofilms.
Biochemical Pathways
It has been found that quinazolinone derivatives can decrease cell surface hydrophobicity, compromising bacterial cell adhesion . They can also curtail the production of exopolysaccharide, a major component of the matrix binding biofilm components together . These effects suggest that the compound may interfere with the biochemical pathways involved in biofilm formation and maintenance.
Result of Action
The result of the action of this compound is the inhibition of biofilm formation in Pseudomonas aeruginosa . This can potentially reduce the pathogenicity and invasion potential of the bacterium .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dichlorophenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-dichloroaniline with anthranilic acid derivatives under acidic conditions, followed by cyclization to form the quinazoline ring . The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dichlorophenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed.
Major Products
Oxidation: Quinazolinone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Halogenated or nitrated quinazoline derivatives.
Scientific Research Applications
6-(3,4-Dichlorophenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinazoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: A parent compound with a broad spectrum of biological activities.
Quinazolinone: Known for its anticancer and antibacterial properties.
Dihydroquinazoline: Exhibits similar biological activities but with different pharmacokinetic properties.
Uniqueness
6-(3,4-Dichlorophenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine is unique due to its specific substitution pattern, which enhances its biological activity and selectivity. The presence of the 3,4-dichlorophenyl group contributes to its potency and effectiveness in various applications .
Properties
IUPAC Name |
6-(3,4-dichlorophenyl)-5,6-dihydrobenzo[h]quinazolin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3/c19-15-6-5-10(8-16(15)20)14-7-11-9-22-18(21)23-17(11)13-4-2-1-3-12(13)14/h1-6,8-9,14H,7H2,(H2,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMXGNUOHXNMKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C3=NC(=NC=C31)N)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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